molecular formula C11H12Br2O B14789655 Benzene, 4-bromo-2-(bromocyclopropylmethyl)-1-methoxy-

Benzene, 4-bromo-2-(bromocyclopropylmethyl)-1-methoxy-

Cat. No.: B14789655
M. Wt: 320.02 g/mol
InChI Key: ADOGHGOEPFMEJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 4-bromo-2-(bromocyclopropylmethyl)-1-methoxy- is a complex organic compound featuring a benzene ring substituted with bromine, a bromocyclopropylmethyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 4-bromo-2-(bromocyclopropylmethyl)-1-methoxy- typically involves multiple steps, starting from benzene. The cyclopropylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclopropylmethyl chloride and aluminum chloride (AlCl3) as a catalyst . The methoxy group is usually introduced through a methylation reaction using methanol and a strong acid like sulfuric acid (H2SO4) .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, would be essential to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, 4-bromo-2-(bromocyclopropylmethyl)-1-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Br2/FeBr3

    Friedel-Crafts Alkylation: Cyclopropylmethyl chloride/AlCl3

    Methylation: Methanol/H2SO4

    Oxidation: KMnO4

    Reduction: LiAlH4

Major Products

    Substitution: Various nucleophilic substitution products depending on the nucleophile used.

    Oxidation: Carbonyl derivatives.

    Reduction: Cyclopropylmethyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which Benzene, 4-bromo-2-(bromocyclopropylmethyl)-1-methoxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the methoxy group can participate in various binding interactions, influencing the compound’s reactivity and biological activity . The pathways involved may include oxidative stress responses and signal transduction mechanisms .

Properties

Molecular Formula

C11H12Br2O

Molecular Weight

320.02 g/mol

IUPAC Name

4-bromo-2-[bromo(cyclopropyl)methyl]-1-methoxybenzene

InChI

InChI=1S/C11H12Br2O/c1-14-10-5-4-8(12)6-9(10)11(13)7-2-3-7/h4-7,11H,2-3H2,1H3

InChI Key

ADOGHGOEPFMEJK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(C2CC2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.